![molecular formula C26H27N3O3 B2871677 2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 385373-94-4](/img/structure/B2871677.png)
2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be determined by various methods such as quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The compound has a complex structure with multiple functional groups, including a benzodiazole ring and a methoxyphenoxy group.Scientific Research Applications
Cancer Research
Oprea1_250473: shows potential in cancer research due to its structural similarity to compounds that interact with cellular pathways often dysregulated in cancer cells. Its phenylboronic ester derivatives have been used in the synthesis of anti-cancer drugs .
Insulin Regulation
The compound’s boronic acid derivatives have been utilized in the glycosylation of insulin, which is crucial for developing insulin therapies that can regulate blood sugar levels more effectively .
Blood Transfusion Medicine
Derivatives of Oprea1_250473 have been grafted onto polymers to prevent cell aggregation caused by antibodies during blood transfusions, which is a significant step forward in transfusion medicine .
Organic Synthesis
In organic chemistry, Oprea1_250473 serves as an intermediate for various synthetic routes, aiding in the creation of complex molecules for pharmaceuticals and other chemical products .
Catalysis
The compound has applications in catalysis, where its derivatives are used to accelerate chemical reactions, thereby increasing efficiency in industrial processes .
Crystal Engineering
Oprea1_250473: plays a role in crystal engineering, where it helps in the growth of single crystals. These crystals are essential for material science research and the development of new materials .
Computational Chemistry
The molecular structure of Oprea1_250473 has been analyzed using computational chemistry techniques, providing insights into its physical and chemical properties that are valuable for various scientific applications .
Drug Delivery Systems
Due to its ability to bind to biological molecules, Oprea1_250473 is being studied for use in drug delivery systems to target specific cells or tissues within the body .
Mechanism of Action
Target of Action
The primary targets of Oprea1_250473 are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Oprea1_250473 interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to changes in the receptor’s activity, which can then influence various physiological processes
Biochemical Pathways
Given the role of α1-ars, it can be inferred that oprea1_250473 likely influences pathways related to smooth muscle contraction and possibly neurological conditions .
Pharmacokinetics
It is mentioned that some compounds with similar structures have shown promising lead compounds in adme calculations
Result of Action
It is known that the compound shows affinity for α1-ars in the range from 22 nm to 250 nm . This suggests that Oprea1_250473 may have a significant impact on the physiological processes regulated by these receptors.
properties
IUPAC Name |
2-[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-19(2)29(20-9-5-4-6-10-20)26(30)17-28-24-12-8-7-11-23(24)27-25(28)18-32-22-15-13-21(31-3)14-16-22/h4-16,19H,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRJLRMRDTIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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